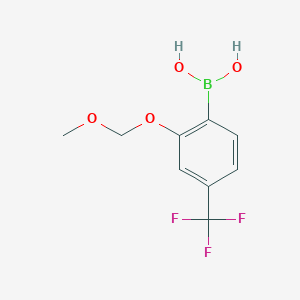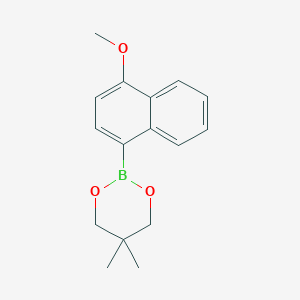
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as BN-Methoxynaphthol (BNM) is a boron-containing compound that has been extensively studied in recent years due to its interesting properties and potential applications. BNM is a highly versatile compound that has been used in a variety of scientific research applications, including in the fields of biochemistry, physiology, and organic chemistry.
Aplicaciones Científicas De Investigación
BNM has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry. In biochemistry, BNM has been used to study the effects of boron on protein folding and enzyme activity. In physiology, BNM has been used to study the effects of boron on cell signaling and gene expression. In organic chemistry, BNM has been used to study the effects of boron on the structure and reactivity of organic molecules.
Mecanismo De Acción
The mechanism of action of BNM is not fully understood. However, it is thought to involve the binding of boron to proteins and enzymes, leading to changes in their structure and activity. Additionally, BNM has been shown to bind to DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of BNM are not fully understood. However, it has been shown to have a variety of effects on proteins, enzymes, DNA, and RNA. Specifically, BNM has been shown to alter the structure and activity of proteins and enzymes, leading to changes in their function. It has also been shown to alter gene expression, leading to changes in cell signaling and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BNM in lab experiments has several advantages. First, BNM is relatively inexpensive and easy to synthesize. Second, BNM can be used to study a wide range of biochemical and physiological processes. Third, BNM has been shown to have minimal toxicity in laboratory animals.
However, there are also some limitations to using BNM in lab experiments. First, the mechanism of action of BNM is not fully understood, making it difficult to interpret the results of experiments. Second, BNM can be difficult to purify, leading to contamination of the final product. Finally, BNM has been shown to interact with other compounds, leading to unexpected results.
Direcciones Futuras
The potential future directions for BNM research are numerous. First, further research is needed to better understand the mechanism of action of BNM. Second, BNM could be used as a tool to study the effects of boron on proteins, enzymes, and other biological molecules. Third, BNM could be used to develop new drugs and therapies for a variety of diseases and disorders. Fourth, BNM could be used to develop new materials and technologies. Fifth, BNM could be used to develop new methods for synthesizing and purifying boron-containing compounds. Finally, BNM could be used to develop new methods for studying the effects of boron on biological systems.
Métodos De Síntesis
BNM can be synthesized from 4-methoxy-1-naphthol and dimethyl boron dioxides in a two-step reaction. In the first step, 4-methoxy-1-naphthol is reacted with dimethyl boron dioxides in the presence of a base to form the BNM product. In the second step, the BNM product is purified using a series of recrystallizations. This method has been shown to be highly efficient, with yields of up to 95%.
Propiedades
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)14-8-9-15(18-3)13-7-5-4-6-12(13)14/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNLFESQUXVSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

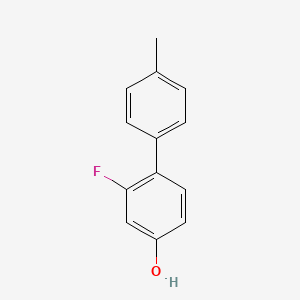

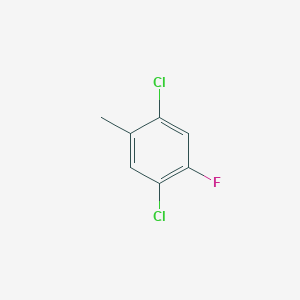
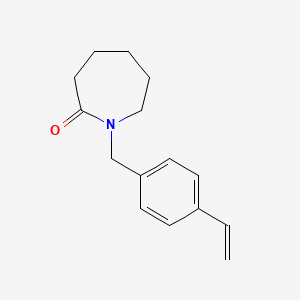
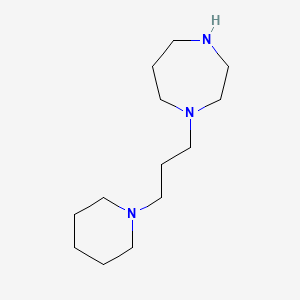


![2-[2-(Difluoromethyl)phenyl]acetonitrile](/img/structure/B6329391.png)


